molecular formula C13H27NOS B3877297 1-(1-azepanyl)-3-(butylthio)-2-propanol

1-(1-azepanyl)-3-(butylthio)-2-propanol

Cat. No. B3877297
M. Wt: 245.43 g/mol
InChI Key: BOYYMDHPDKHDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-azepanyl)-3-(butylthio)-2-propanol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a tertiary alcohol with a molecular formula of C12H25NO2S and a molecular weight of 239.4 g/mol. It is also known by its chemical name, 1-(1-azepanyl)-3-(butylthio)-2-propanol.

Mechanism of Action

The mechanism of action of 1-(1-azepanyl)-3-(butylthio)-2-propanol is not fully understood. However, it is believed to act as a modulator of various signaling pathways, including the Wnt/β-catenin pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
1-(1-azepanyl)-3-(butylthio)-2-propanol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-azepanyl)-3-(butylthio)-2-propanol in lab experiments include its potent biological activity and its ability to modulate various signaling pathways. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for research involving 1-(1-azepanyl)-3-(butylthio)-2-propanol. These include:
1. Investigating its potential as a therapeutic agent for cancer and inflammatory diseases.
2. Studying its mechanism of action and identifying its molecular targets.
3. Developing more efficient synthesis methods to increase its availability and reduce its cost.
4. Exploring its potential as a tool for chemical synthesis and biotechnology.
In conclusion, 1-(1-azepanyl)-3-(butylthio)-2-propanol is a valuable compound that has been widely used in scientific research. Its potent biological activity and ability to modulate various signaling pathways make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and identify its potential as a therapeutic agent for various diseases.

Scientific Research Applications

1-(1-azepanyl)-3-(butylthio)-2-propanol has been used in various scientific research applications, including drug discovery, chemical synthesis, and biotechnology. It has been found to exhibit potent biological activity, making it a valuable tool for studying various biological processes.

properties

IUPAC Name

1-(azepan-1-yl)-3-butylsulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NOS/c1-2-3-10-16-12-13(15)11-14-8-6-4-5-7-9-14/h13,15H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYYMDHPDKHDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(CN1CCCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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